Acide phénylboronique 2-(morpholinosulfonyl)

Vue d'ensemble

Description

2-(Morpholinosulfonyl)phenylboronic Acid is a reactant/reagent used in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .

Molecular Structure Analysis

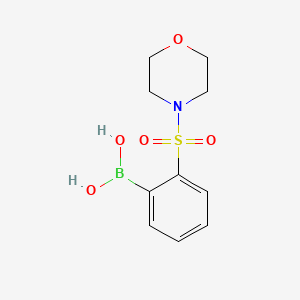

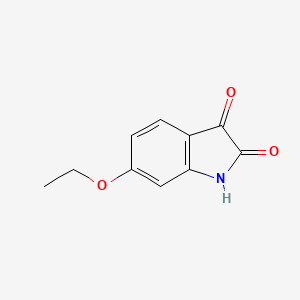

The molecular formula of 2-(Morpholinosulfonyl)phenylboronic acid is C10H14BNO5S . The molecular weight is 271.10 g/mol . The InChI string representation of its structure is InChI=1S/C10H14BNO5S/c13-11 (14)9-3-1-2-4-10 (9)18 (15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Morpholinosulfonyl)phenylboronic acid are not available, boronic acids are known to undergo several types of reactions. They can form boronate esters with diols, which is a key step in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Morpholinosulfonyl)phenylboronic acid include a molecular weight of 271.10 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, a rotatable bond count of 3, and a topological polar surface area of 95.4 Ų . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 513.4±60.0 °C at 760 mmHg, and a flash point of 264.3±32.9 °C .Applications De Recherche Scientifique

Essais enzymatiques du sol

Acide phénylboronique 2-(morpholinosulfonyl) : a été utilisé dans la synthèse de nanoparticules magnétiques fonctionnalisées par l'acide phénylboronique. Ces nanoparticules sont conçues pour capturer rapidement les enzymes du sol, qui sont essentielles aux réactions biochimiques du sol et à sa fertilité . Les nanoparticules fonctionnalisées présentent une capacité de capture de protéines considérablement plus élevée que celles non fonctionnalisées, permettant une détection et une analyse sensibles de l'activité des enzymes du sol. Cela est particulièrement important pour comprendre la fertilité du sol et les interactions plante-microbiome.

Synthèse de dérivés de la phénylalanine

Ce composé sert de réactif dans la préparation de dérivés de la phénylalanine substitués . Ces dérivés sont étudiés en tant que modulateurs du facteur XI, qui joue un rôle dans les maladies thrombotiques et thromboemboliques. En influençant le facteur XI, ces dérivés pourraient potentiellement être utilisés pour traiter les affections liées à une coagulation sanguine anormale.

Recherche sur les nanoparticules magnétiques

Le composé est impliqué dans la recherche et le développement de nanoparticules magnétiques, qui ont une large gamme d'applications, notamment en médecine pour la délivrance ciblée de médicaments et en science environnementale pour l'élimination des contaminants .

Science agricole

Le rôle du composé dans l'amélioration de la sensibilité des essais enzymatiques du sol a des implications pour la science agricole. Il peut contribuer au développement d'engrais et d'amendements du sol plus efficaces en fournissant une compréhension plus approfondie de la biochimie du sol .

Surveillance environnementale

Enfin, l'application du composé dans la synthèse de nanoparticules magnétiques pour les essais enzymatiques du sol peut être étendue à la surveillance environnementale. Il peut être utilisé pour évaluer la santé des écosystèmes en mesurant les activités enzymatiques, qui sont des indicateurs de la qualité du sol et des niveaux de pollution .

Mécanisme D'action

Target of Action

It is used as a reactant/reagent in the preparation of substituted phenylalanine derivatives . These derivatives are known to modulate Factor XI, which plays a crucial role in the coagulation cascade .

Mode of Action

It is known to participate in the suzuki reaction , a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds.

Biochemical Pathways

Its role in the synthesis of substituted phenylalanine derivatives suggests it may influence pathways related to thrombosis and thromboembolism .

Pharmacokinetics

Its predicted properties include a boiling point of 513.4±60.0 °C and a density of 1.45±0.1 g/cm3 .

Result of Action

Its use in the synthesis of substituted phenylalanine derivatives suggests it may have a role in modulating factor xi and potentially influencing the risk of thrombotic and thromboembolic diseases .

Action Environment

It is recommended to be stored at 2-8°c , suggesting that temperature could affect its stability.

Safety and Hazards

While specific safety and hazard information for 2-(Morpholinosulfonyl)phenylboronic acid is not available, general precautions should be taken while handling it. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Orientations Futures

Phenylboronic acid derivatives, such as 2-(Morpholinosulfonyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. Emerging PBA-based research directions include PBA-mediated targeting to sialic acid as a methodology relevant to tumor diagnosis and treatment .

Analyse Biochimique

Biochemical Properties

2-(Morpholinosulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases . It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways.

Cellular Effects

2-(Morpholinosulfonyl)phenylboronic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it has been used in the study of proteomics to understand protein interactions and functions . Its impact on cell signaling pathways can lead to alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-(Morpholinosulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes, depending on the specific target. The boronic acid group of the compound can bind to the active site of enzymes, blocking their activity or altering their function. This mechanism is essential for its role in modulating biochemical pathways and therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Morpholinosulfonyl)phenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of 2-(Morpholinosulfonyl)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular function and metabolism . Understanding the dosage thresholds and potential side effects is crucial for its therapeutic applications.

Metabolic Pathways

2-(Morpholinosulfonyl)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group can participate in reactions that modify metabolic intermediates, influencing overall metabolic processes . These interactions are essential for its role in modulating biochemical pathways and therapeutic effects.

Transport and Distribution

The transport and distribution of 2-(Morpholinosulfonyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments. Its localization and accumulation within cells can affect its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

2-(Morpholinosulfonyl)phenylboronic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects

Propriétés

IUPAC Name |

(2-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFBAPLYGJEVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656929 | |

| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-65-6 | |

| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)

![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)

![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)

![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)